(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide
Description
(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide is a chiral secondary amine derivative featuring a propionamide backbone with an isopropyl group and a 3-methyl-thiophen-2-ylmethyl substituent. The stereochemistry at the C2 position (S-configuration) and the presence of the thiophene ring with a methyl group at the 3-position distinguish it from structurally related compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-8(2)14(12(15)10(4)13)7-11-9(3)5-6-16-11/h5-6,8,10H,7,13H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUQMLNOPMRQM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)CN(C(C)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide typically involves multi-step organic reactions. One common approach starts with the thiophene derivative, which undergoes alkylation with an isopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The isopropyl and amino groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular features of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide and its analogues:
Impact of Substituents on Physicochemical Properties
Thiophene vs. Pyridine Rings: The 3-methyl-thiophen-2-ylmethyl group in the target compound introduces sulfur-based aromaticity, which enhances lipophilicity compared to pyridine-containing analogues (e.g., ). The methyl group at the thiophene’s 3-position (target compound) may sterically hinder interactions compared to unsubstituted thiophene derivatives (e.g., ).
Nitro groups (e.g., (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)-propanamide ) introduce strong electron-withdrawing effects, lowering pKa and altering reactivity in synthetic pathways.
Oxo Groups :
- The oxo-ethyl substituent in introduces a ketone moiety, which may participate in hydrogen bonding or redox reactions, differentiating it from the target compound’s methyl-thiophene group.
Biological Activity
(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide is a synthetic compound notable for its unique molecular structure, which includes an amino group, an isopropyl group, and a thiophene moiety. This compound is part of a class of molecules that exhibit significant pharmacological properties, making it a subject of interest in medicinal chemistry.
Molecular Characteristics
- Chemical Formula : C14H24N2OS
- Molecular Weight : 284.42 g/mol
- Structure : The compound features a stereocenter at the second carbon, which influences its biological activity and interaction with various biological systems.
Biological Activity
Research on compounds with similar structures to (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide suggests potential biological activities, including:
- Antioxidant Activity : Compounds with thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Several studies have indicated that compounds with similar amine structures can inhibit cancer cell growth.
- Neuroprotective Effects : The presence of specific functional groups may contribute to neuroprotective activities, potentially beneficial in neurodegenerative diseases.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiophene ring; different side chains | Antioxidant |
| Compound B | Similar amine structure; lacks thiophene | Anticancer |
| Compound C | Different alkyl substituent | Neuroprotective |
The pharmacological effects of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide are hypothesized to involve:
- Binding Affinity : Studies have shown that this compound may interact with specific protein targets, influencing pathways related to inflammation and cancer.
- Receptor Modulation : The compound may act as a modulator for various receptors, including those involved in pain and inflammation responses.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide exhibits cytotoxic effects against several cancer cell lines. For example, IC50 values have been reported in the micromolar range, indicating significant potency.
- Neuroprotective Studies : Research published in pharmacological journals has highlighted the neuroprotective potential of similar compounds through mechanisms such as reducing apoptosis in neuronal cells.
- Inflammation Pathway Inhibition : Fragment-based screening has identified this compound as a potential inhibitor of pathways involved in inflammatory responses, supporting its therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
